molecular formula C13H15NO5 B027361 3,4-DIHYDROCINNAMIC ACID (L-ALANINE METHYL ESTER) AMIDE CAS No. 778624-05-8

3,4-DIHYDROCINNAMIC ACID (L-ALANINE METHYL ESTER) AMIDE

Cat. No.: B027361
CAS No.: 778624-05-8
M. Wt: 265.26 g/mol
InChI Key: WFBBISJLIGYSGF-JQTRYQTASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10487 involves the reaction of 3,4-dihydroxyphenylpropanoic acid with L-alanine methyl ester. The reaction is typically carried out under mild conditions to ensure the preservation of the functional groups. The product is then purified through crystallization to achieve a high level of purity (≥98%) .

Industrial Production Methods

Industrial production of CAY10487 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

CAY10487 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of CAY10487, which retain the core structure but exhibit different functional properties .

Scientific Research Applications

CAY10487 has a wide range of scientific research applications, including:

Mechanism of Action

CAY10487 exerts its effects primarily through its antioxidant activity. It inhibits the oxidation of low-density lipoprotein by copper ions, thereby preventing the formation of atherosclerotic lesions. The compound targets oxidative stress pathways and reduces the aggregation of foam cells in the arterial wall .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CAY10487 is unique in its specific inhibition of fatty streak lesion formation without significantly affecting plasma lipid profiles. This makes it a valuable compound for studying the mechanisms of atherosclerosis and developing potential therapeutic agents .

Properties

IUPAC Name

methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-8(13(18)19-2)14-12(17)6-4-9-3-5-10(15)11(16)7-9/h3-8,15-16H,1-2H3,(H,14,17)/b6-4+/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBBISJLIGYSGF-JQTRYQTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)C=CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)/C=C/C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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